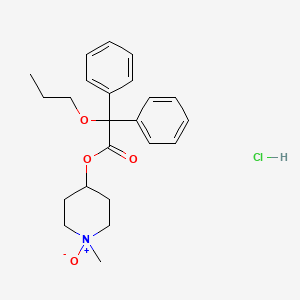
Propiverine-N-oxide, Hydrochloride (cis,trans mixture)
説明
Propiverine hydrochloride is a compound that has been studied for its properties and effects, particularly in the field of medicine. It's known for its metabolite, propiverine N-oxide, which has been a subject of various pharmacokinetic and pharmacodynamic studies.
Synthesis Analysis
Propiverine hydrochloride and its N-oxide metabolite have been investigated extensively. For instance, Komoto et al. (2004) developed a liquid chromatography-tandem mass spectrometric method for determining propiverine hydrochloride and its N-oxide metabolite in human plasma (Komoto et al., 2004). Richter et al. (1998) also developed a high-performance liquid chromatographic method for determining propiverine and its N-oxide in human serum (Richter, Scheithauer, & Thümmler, 1998).
Molecular Structure Analysis
Studies have focused on the molecular structure of propiverine hydrochloride and its metabolites. One study by Jun (2000) developed a gas chromatography mass spectrometry method for the determination of propiverine hydrochloride and its N-oxide metabolites (Jun, 2000).
Chemical Reactions and Properties
Yamamoto et al. (1995) investigated the concentrations of metabolites of propiverine hydrochloride in rat tissues, which provides insight into its chemical reactions and properties (Yamamoto et al., 1995).
Physical Properties Analysis
The physical properties of propiverine hydrochloride and its N-oxide metabolite are highlighted in studies that focus on their pharmacokinetic properties. For example, Huang et al. (2011) developed a high performance liquid chromatography-tandem mass spectrometry method for determining propiverine hydrochloride in human plasma, which is relevant for understanding its physical properties (Huang et al., 2011).
Chemical Properties Analysis
The chemical properties of propiverine hydrochloride and its N-oxide metabolite are also reflected in the pharmacokinetic and pharmacodynamic studies. For instance, the study by Yamada et al. (2010) on the N-oxide metabolite contributes to understanding the chemical properties of propiverine in relation to bladder selectivity (Yamada et al., 2010).
科学的研究の応用
Influence on Cardiac Function
- Propiverine hydrochloride and its metabolite propiverine-N-oxide were studied for their effects on cardiac function, specifically QTc prolongation, QTc dispersion, and T-wave shape in both healthy females and male patients with coronary heart disease. The studies found that propiverine did not significantly affect these cardiac parameters under various conditions, including single and steady-state dosing, and in both healthy volunteers and patients with coronary heart disease (Donath, Braeter, & Feustel, 2011).
Analytical Methods for Detection
- A liquid chromatography-tandem mass spectrometric method was validated for determining propiverine hydrochloride and propiverine-N-oxide in human plasma. This method is significant for analyzing propiverine in clinical studies (Komoto, Yoshida, Matsushima, Yamashita, Aikawa, & Akashi, 2004).
- Another study developed a high-performance liquid chromatographic method for determining propiverine and its N-oxide in human serum, contributing to pharmacokinetic studies of the drug (Richter, Scheithauer, & Thümmler, 1998).
Pharmacokinetics and Safety
- The pharmacokinetics and safety of propiverine were assessed in patients with fatty liver disease. This study found no significant differences in pharmacokinetic parameters between patients with and without fatty liver disease, suggesting no need for dose adjustment in patients with mild to moderate impairment of liver function (Siepmann, Nokhodian, Thümmler, & Kirch, 1998).
Metabolic Studies
- Research on the biotransformation of propiverine hydrochloride showed that it is metabolized almost completely in rats, with various metabolites identified using mass spectrometry and other techniques. This study contributes to understanding the drug's metabolic pathways (Göber, Dressler, & Franke, 1988).
Effects on Bladder Activity
- A study investigated the mechanisms underlying the effects of propiverine hydrochloride on bladder activity in rats with pelvic venous congestion and urinary frequency. This research provides insight into how propiverine may improve bladder dysfunction through various pharmacological actions (Nishijima, Sugaya, Kadekawa, Ashitomi, Ueda, & Yamamoto, 2019).
Efficacy and Tolerability
- Propiverine hydrochloride's efficacy and tolerability in treating overactive bladder were examined. The study found it to be effective in treating detrusor hyperreflexia and overactive bladder symptoms in adults, children, and the elderly, with a well-tolerated safety profile (Madersbacher & Mürtz, 2001).
特性
IUPAC Name |
(1-methyl-1-oxidopiperidin-1-ium-4-yl) 2,2-diphenyl-2-propoxyacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4.ClH/c1-3-18-27-23(19-10-6-4-7-11-19,20-12-8-5-9-13-20)22(25)28-21-14-16-24(2,26)17-15-21;/h4-13,21H,3,14-18H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIMDNRULRIUOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CC[N+](CC3)(C)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858342 | |
| Record name | 1-Methyl-1-oxo-1lambda~5~-piperidin-4-yl diphenyl(propoxy)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1-oxidopiperidin-1-ium-4-yl) 2,2-diphenyl-2-propoxyacetate;hydrochloride | |
CAS RN |
1329509-71-8 | |
| Record name | 1-Methyl-1-oxo-1lambda~5~-piperidin-4-yl diphenyl(propoxy)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



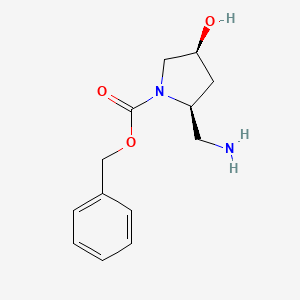

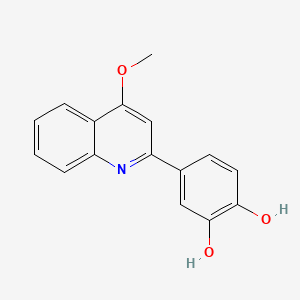
![6-Ethynylimidazo[1,2-a]pyrazine](/img/structure/B1141539.png)
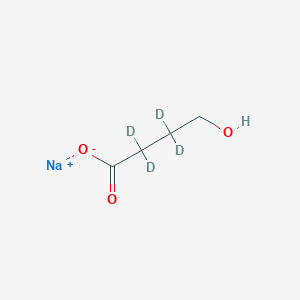
![1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide](/img/structure/B1141543.png)
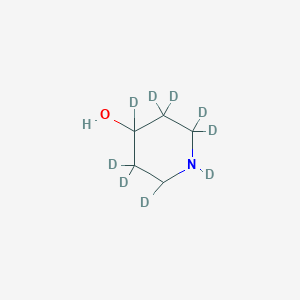
![4-Methyl-2-(4-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1141552.png)
![4-Methyl-2-(piperidin-3-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1141554.png)